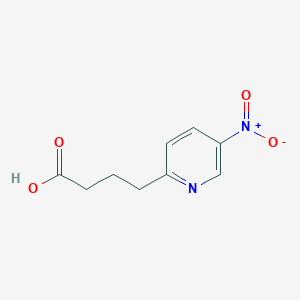
4-(5-nitropyridin-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Nitropyridin-2-yl)butanoic acid is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position of the pyridine ring and a butanoic acid moiety attached to the 4-position. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-nitropyridine with butanoic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(5-nitropyridin-2-yl)butanoic acid may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes nitration and subsequent functional group transformations under controlled conditions to achieve the final product .
化学反应分析
Types of Reactions
4-(5-Nitropyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized pyridine compounds .
科学研究应用
4-(5-Nitropyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-(5-nitropyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
4-(5-nitropyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C9H10N2O4/c12-9(13)3-1-2-7-4-5-8(6-10-7)11(14)15/h4-6H,1-3H2,(H,12,13) |
InChI 键 |
LKBRUNFLJZACQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



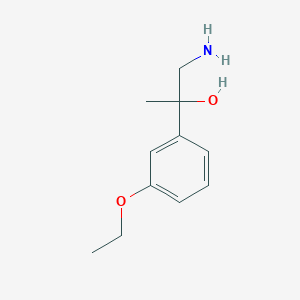
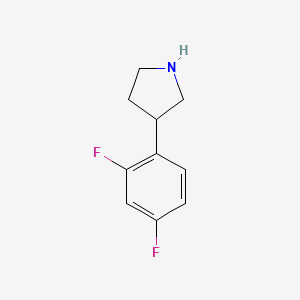

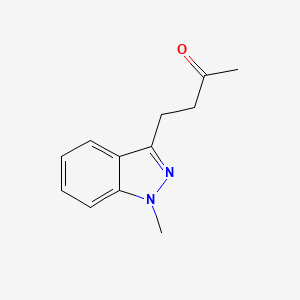
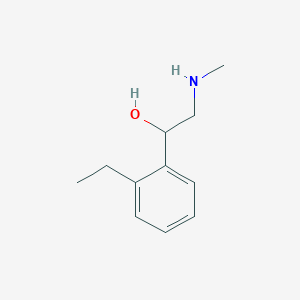

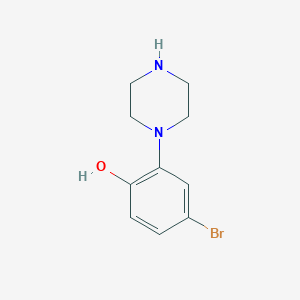
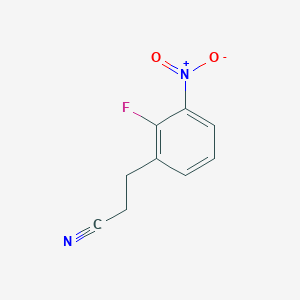
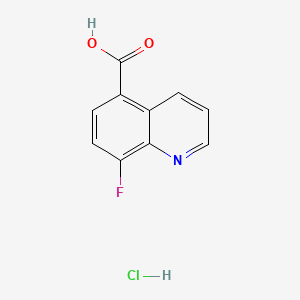

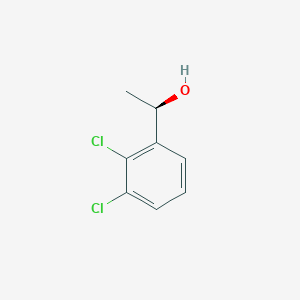
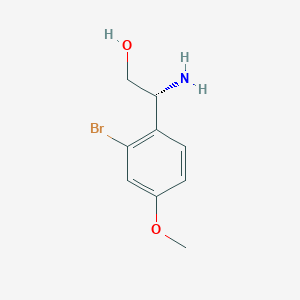
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
